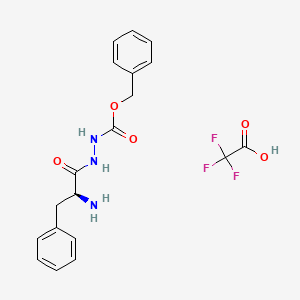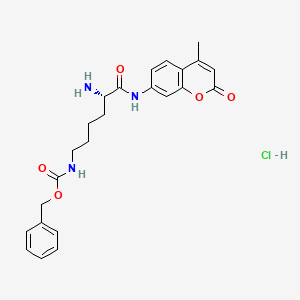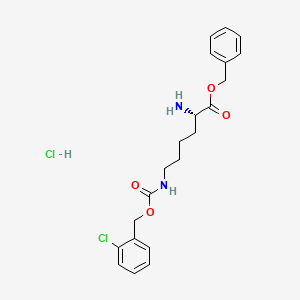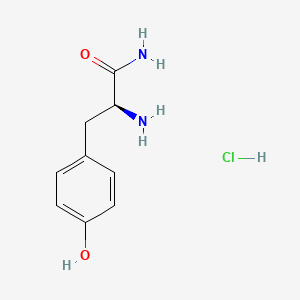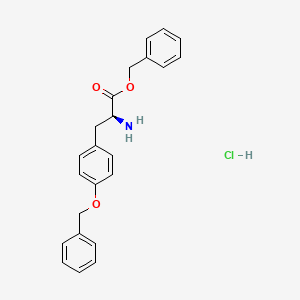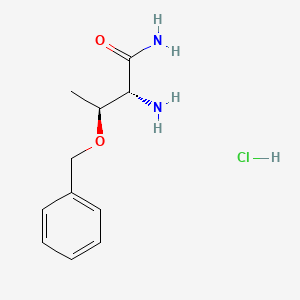
H-D-Thr(bzl)-NH2 hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Threonine(benzyl)-amide hydrochloride: is a synthetic peptide derivative. It is commonly used in peptide synthesis and research due to its unique properties. The compound is characterized by the presence of a benzyl group attached to the threonine residue, which can influence its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Peptide Synthesis: The compound is typically synthesized using solid-phase peptide synthesis (SPPS). The threonine residue is protected with a benzyl group to prevent unwanted reactions during the synthesis process.
Amidation: The carboxyl group of the threonine is converted to an amide using reagents such as carbodiimides (e.g., N,N’-diisopropylcarbodiimide) and coupling agents (e.g., hydroxybenzotriazole).
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production follows similar steps as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification methods are employed to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Threonine amine derivative.
Substitution: Various substituted threonine derivatives.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Protein Engineering: Utilized in the design of modified proteins with enhanced properties.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Medicine:
Drug Development: Investigated as a potential therapeutic agent in various diseases.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Used in the formulation of peptide-based drugs.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: The compound can interact with enzymes, altering their activity by binding to the active site or allosteric sites.
Signal Transduction: May influence cellular signaling pathways by modulating protein-protein interactions.
Comparison with Similar Compounds
H-D-Serine(benzyl)-amide hydrochloride: Similar structure but with serine instead of threonine.
H-D-Threonine(tert-butyl)-amide hydrochloride: Contains a tert-butyl group instead of a benzyl group.
Uniqueness:
Benzyl Group: The presence of the benzyl group in H-D-Threonine(benzyl)-amide hydrochloride provides unique reactivity and interaction properties compared to other similar compounds.
Properties
IUPAC Name |
(2R,3S)-2-amino-3-phenylmethoxybutanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H2,13,14);1H/t8-,10+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVWGOJCUBYNGK-KXNXZCPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)N)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N)N)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

